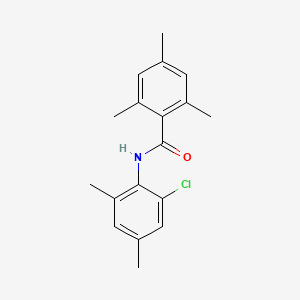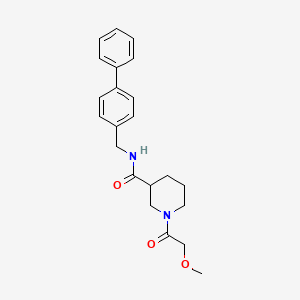![molecular formula C13H18N4O2S2 B5669131 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that can include condensation reactions, nucleophilic substitutions, and cyclization steps to form the core pyrimidine structure, followed by modifications to introduce specific functional groups such as the morpholine ring and dithioate moiety. Studies like those conducted by Lei et al. (2017) and Jakubkienė et al. (2003) provide insights into methods for constructing complex molecules with pyrimidine and morpholine components through efficient and green synthetic pathways (Lei et al., 2017) (Jakubkienė et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing the spatial arrangement of atoms and the electronic environment within the molecule. Orozco et al. (2008) and Bowes et al. (2003) have provided detailed analyses of similar compounds, highlighting the planarity of the pyrimidine rings and the hydrogen bonding patterns that contribute to their stability and reactivity (Orozco et al., 2008) (Bowes et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, influenced by the functional groups present. For example, the morpholine moiety can engage in nucleophilic substitution reactions, while the pyrimidine core can undergo various ring transformations and participate in the formation of heterocyclic compounds. Studies by Dotsenko et al. (2016) explore reactions involving aminomethylation processes that demonstrate the versatility and reactivity of related structures (Dotsenko et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystal structures, are crucial for understanding their behavior in various environments and applications. The crystalline forms can influence the compound's stability, reactivity, and suitability for specific applications. Research like that by Kant et al. (2014) provides valuable information on the crystal structure and physical characteristics of similar compounds (Kant et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and susceptibility to oxidation or reduction, are defined by the molecular structure. The presence of electron-donating and withdrawing groups within the molecule can significantly affect these properties, leading to a wide range of chemical behaviors. Insights into these aspects can be gleaned from studies on related compounds and their reactions, as detailed in the research by Verma et al. (2012) on the synthesis of highly functionalized derivatives through regioselective synthesis techniques (Verma et al., 2012).
Propiedades
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-9-7-10(2)15-12(14-9)16-11(18)8-21-13(20)17-3-5-19-6-4-17/h7H,3-6,8H2,1-2H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOVYLFZDYKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5669056.png)
![3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5669068.png)

![ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5669090.png)
![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![N-(3-chlorobenzyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5669113.png)
![2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5669144.png)
![2-(3,5-difluorobenzyl)-8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669155.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)
